molecular formula C12H10N2O2 B11721451 3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid

3-(2-Pyrazol-1-ylphenyl)prop-2-enoic acid

Cat. No.: B11721451
M. Wt: 214.22 g/mol
InChI Key: JGBSTCIQXRSQLQ-UHFFFAOYSA-N
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Description

3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid typically involves the reaction of 2-(1H-pyrazol-1-yl)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 3-[2-(1H-pyrazol-1-yl)phenyl]propanoic acid
  • 3-[2-(1H-pyrazol-1-yl)phenyl]acrylic acid
  • 3-[2-(1H-pyrazol-1-yl)phenyl]butanoic acid

Comparison: 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is unique due to its specific structural features, such as the presence of the pyrazole ring and the propenoic acid moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For instance, the propenoic acid moiety allows for additional reactivity in substitution and addition reactions, which may not be as prominent in its analogs .

Properties

IUPAC Name

3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBSTCIQXRSQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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